molecular formula C3H9AsI2 B14706603 Arsorane, diiodotrimethyl- CAS No. 17756-08-0

Arsorane, diiodotrimethyl-

Cat. No.: B14706603
CAS No.: 17756-08-0
M. Wt: 373.83 g/mol
InChI Key: KFCVUWGJSSIUMH-UHFFFAOYSA-N
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Description

Arsorane, diiodotrimethyl- is an organoarsenic compound characterized by the presence of two iodine atoms and three methyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arsorane, diiodotrimethyl- typically involves the reaction of trimethylarsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

(CH3)3As+I2(CH3)3AsI2\text{(CH}_3\text{)}_3\text{As} + \text{I}_2 \rightarrow \text{(CH}_3\text{)}_3\text{AsI}_2 (CH3​)3​As+I2​→(CH3​)3​AsI2​

Industrial Production Methods: Industrial production of Arsorane, diiodotrimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: Arsorane, diiodotrimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products:

    Oxidation: Formation of arsenic oxides or arsenates.

    Reduction: Formation of arsines or lower oxidation state arsenic compounds.

    Substitution: Formation of halogenated arsoranes or functionalized derivatives.

Scientific Research Applications

Arsorane, diiodotrimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Arsorane, diiodotrimethyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. The pathways involved include disruption of cellular processes and induction of oxidative stress.

Comparison with Similar Compounds

    Trimethylarsine: Similar structure but lacks iodine atoms.

    Diiodotriphenylarsine: Contains phenyl groups instead of methyl groups.

    Arsenic triiodide: Contains three iodine atoms but no methyl groups.

Uniqueness: Arsorane, diiodotrimethyl- is unique due to its specific combination of iodine and methyl groups attached to arsenic. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

17756-08-0

Molecular Formula

C3H9AsI2

Molecular Weight

373.83 g/mol

IUPAC Name

diiodo(trimethyl)-λ5-arsane

InChI

InChI=1S/C3H9AsI2/c1-4(2,3,5)6/h1-3H3

InChI Key

KFCVUWGJSSIUMH-UHFFFAOYSA-N

Canonical SMILES

C[As](C)(C)(I)I

Origin of Product

United States

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